molecular formula C13H25N3O3 B15279773 tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate

tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate

Cat. No.: B15279773
M. Wt: 271.36 g/mol
InChI Key: LLLWWHZRPRPLNN-CBMCFHRWSA-N
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Description

tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbamate functional group. It is often used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Methylcarbamoyl Group: The methylcarbamoyl group is introduced through a reaction with methyl isocyanate.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the carbamate group, leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted carbamates.

Mechanism of Action

The mechanism of action of tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity . The tert-butyl group provides steric hindrance, enhancing the selectivity of the compound for its target .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Lacks the pyrrolidine ring and methylcarbamoyl group.

    N-Boc-pyrrolidine: Contains a pyrrolidine ring but lacks the methylcarbamoyl group.

    tert-Butyl (1-((2S,5R)-5-(carbamoyl)pyrrolidin-2-yl)ethyl)carbamate: Similar structure but without the methyl group on the carbamoyl moiety.

Uniqueness

tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate is unique due to the presence of both the methylcarbamoyl group and the pyrrolidine ring, which confer specific reactivity and binding properties .

Properties

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl N-[1-[(2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl]ethyl]carbamate

InChI

InChI=1S/C13H25N3O3/c1-8(15-12(18)19-13(2,3)4)9-6-7-10(16-9)11(17)14-5/h8-10,16H,6-7H2,1-5H3,(H,14,17)(H,15,18)/t8?,9-,10+/m0/s1

InChI Key

LLLWWHZRPRPLNN-CBMCFHRWSA-N

Isomeric SMILES

CC([C@@H]1CC[C@@H](N1)C(=O)NC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1CCC(N1)C(=O)NC)NC(=O)OC(C)(C)C

Origin of Product

United States

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